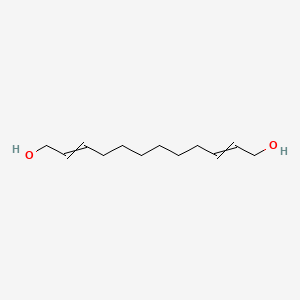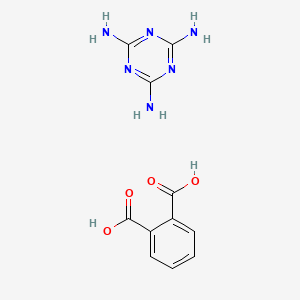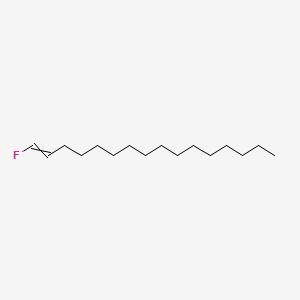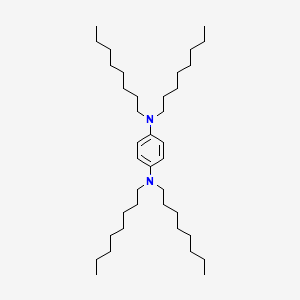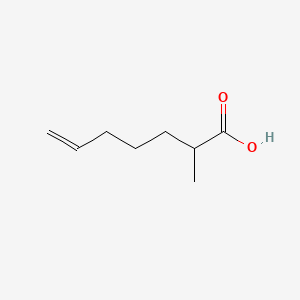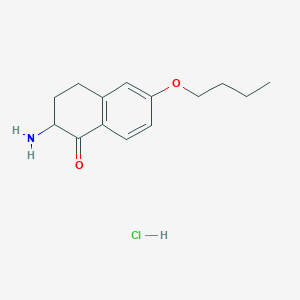![molecular formula C6H5NO3S B14459399 (5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 69126-94-9](/img/structure/B14459399.png)
(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a bicyclic β-lactam compound. It is a core structure in many antibiotics, particularly those in the penicillin class. This compound is known for its potent antibacterial properties, making it a crucial component in the fight against bacterial infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid typically involves the cyclization of a suitable precursor. One common method is the reaction of 6-aminopenicillanic acid with a suitable acylating agent under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at temperatures ranging from 0°C to 50°C, depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using Penicillium chrysogenum strains. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, alcohols, and amines, which can have different biological activities.
科学的研究の応用
Chemistry
In chemistry, (5R)-7-Oxo-4-thia-1-azabicyclo[320]hept-2-ene-2-carboxylic acid is used as a building block for synthesizing more complex molecules
Biology
In biology, this compound is studied for its interactions with bacterial enzymes. It serves as a model compound for understanding the mechanisms of β-lactam antibiotics and their resistance.
Medicine
In medicine, (5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a key component in the development of antibiotics. It is used to treat a wide range of bacterial infections, including those caused by penicillin-resistant strains.
Industry
In the industrial sector, this compound is used in the production of various pharmaceuticals. Its derivatives are also used in the synthesis of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of (5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and ultimately the death of the bacterial cell.
類似化合物との比較
Similar Compounds
Penicillin G: Another β-lactam antibiotic with a similar core structure but different side chains.
Amoxicillin: A β-lactam antibiotic with an additional hydroxyl group, making it more effective against certain bacteria.
Cephalosporins: A class of β-lactam antibiotics with a similar mechanism of action but a different core structure.
Uniqueness
(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a sulfur atom in its bicyclic structure. This gives it distinct chemical and biological properties, making it a valuable compound in various applications.
特性
CAS番号 |
69126-94-9 |
|---|---|
分子式 |
C6H5NO3S |
分子量 |
171.18 g/mol |
IUPAC名 |
(5R)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C6H5NO3S/c8-4-1-5-7(4)3(2-11-5)6(9)10/h2,5H,1H2,(H,9,10)/t5-/m1/s1 |
InChIキー |
DUNKKIRUWZSMPT-RXMQYKEDSA-N |
異性体SMILES |
C1[C@@H]2N(C1=O)C(=CS2)C(=O)O |
正規SMILES |
C1C2N(C1=O)C(=CS2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



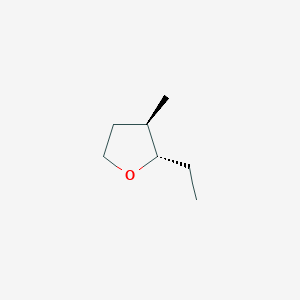
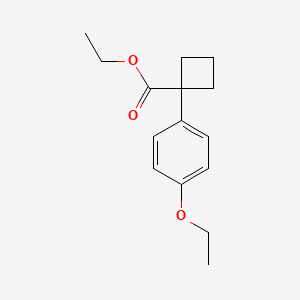
![3-[Hexyl(dimethyl)silyl]propanoic acid](/img/structure/B14459346.png)

